5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S2/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPNZZSYOYSQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Thiophene Ring Formation: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the thiophene derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form thiols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Coupled Products: Formed from coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride largely depends on the specific application and the target molecule it interacts with. In the context of drug development, the compound may act by inhibiting specific enzymes or receptors through the formation of stable sulfonamide bonds. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Table 1. Comparison of Thiophene-Sulfonyl Chloride Derivatives
| Compound Name | Substituent | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|---|
| 5-(3-Methyl-1H-pyrazol-5-yl)-thiophene-2-sulfonyl chloride* | 3-Methylpyrazole | – | – | ~266.75 |
| 5-(2-Pyridyl)thiophene-2-sulfonyl chloride | 2-Pyridyl | 87–89 | – | 259.73 |
| 7b (Isoxazole-morpholine) | Isoxazole-morpholine | 165–167 | 74 | 401.84 |
| 7a (Isoxazole-pyrrolidine) | Isoxazole-pyrrolidine | 127–129 | 80 | 385.87 |
| 5-(3,5-Dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride | 3,5-Dimethylisoxazole | 82–84 | 82 | 287.76 |
*Estimated molecular weight based on formula C₈H₇ClN₂O₂S₂.
Pyridyl and Trifluoromethyl-Substituted Analogs
- 5-(2-Pyridyl)thiophene-2-sulfonyl chloride (): The pyridyl group enhances solubility in polar solvents compared to pyrazole, as evidenced by its lower melting point (87–89°C vs. >165°C for morpholine-substituted isoxazoles). This compound’s reactivity may favor amidation reactions in drug discovery .
- 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-sulfonyl chloride (): The trifluoromethyl group increases lipophilicity (ClogP ~2.8) and molecular weight (330.73 vs. However, it also raises safety concerns (GHS Hazard H314: causes severe skin burns) .
Biological Activity
5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including the presence of both pyrazole and thiophene rings. This compound is recognized for its versatility as a reactive intermediate, which allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Similar compounds have demonstrated mechanisms involving both covalent and non-covalent interactions, leading to alterations in target functions. For instance, the sulfonyl chloride group can react with nucleophiles, forming covalent bonds that can inhibit enzymatic activity or alter receptor signaling pathways.
Target Enzymes and Pathways
Research indicates that compounds with similar structures influence several biochemical pathways, including:
- Cell Signaling : Modifications in signaling pathways can lead to changes in cellular responses such as growth and differentiation.
- Metabolism : Interaction with metabolic enzymes can alter metabolic pathways, potentially leading to therapeutic effects.
- Gene Expression : Some derivatives have been shown to affect transcription factors, thereby influencing gene expression profiles .
Pharmacological Profile
The pharmacokinetics of this compound suggest good absorption and distribution characteristics. Similar compounds are generally metabolized by cytochrome P450 enzymes and excreted via renal pathways, which supports their potential for therapeutic use.
Biological Activity Studies
Recent studies have focused on the anti-inflammatory properties of pyrazole derivatives, including those structurally related to this compound. For example:
These findings highlight the potential of such compounds as selective COX inhibitors, which are crucial for managing inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
A notable study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced edema models in rats. The results indicated that several compounds exhibited significant inhibition of edema formation, with some showing efficacy comparable to established NSAIDs like celecoxib. The selectivity towards COX-2 over COX-1 was particularly emphasized, suggesting a favorable safety profile .
Q & A
Basic: What are the primary synthetic routes for preparing 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride?
Answer:
The compound is typically synthesized via sulfonation followed by chlorination. A common method involves reacting the corresponding sulfonic acid derivative (e.g., 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonic acid) with thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 4–6 hours) . Key steps include:
- Purification: Distillation under reduced pressure to remove excess SOCl₂.
- Yield Optimization: Reaction efficiency depends on stoichiometric ratios (1:3 sulfonic acid:SOCl₂) and anhydrous conditions.
Alternative routes may use phosphorus pentachloride (PCl₅) or oxalyl chloride, though SOCl₂ is preferred for minimal byproduct formation .
Basic: Which analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm) and confirms regiochemistry of the pyrazole substituent .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typical) and monitors reaction progress .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H⁺]⁺ peak at m/z 303 for the parent compound) .
Basic: How should this sulfonyl chloride be stored to ensure stability?
Answer:
- Storage Conditions: Under inert atmosphere (argon/nitrogen) at 2–8°C in airtight, light-resistant containers.
- Decomposition Risks: Hydrolysis to sulfonic acid occurs in humid environments; silica gel desiccants are recommended .
Advanced: How can reaction yields be optimized in derivatization reactions (e.g., sulfonamide formation)?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, temperature, amine equivalents). For example, acetonitrile at 50°C with 1.2 equivalents of amine improves sulfonamide yields by 20% .
- Catalysis: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) accelerates nucleophilic substitution .
- Workflow Integration: Continuous-flow systems reduce side reactions (e.g., oxidation) by minimizing residence time .
Advanced: How can conflicting biological activity data (e.g., antitumor vs. antiviral) be resolved in studies of its derivatives?
Answer:
- Cell Line Selection: Screen across diverse cancer cell lines (e.g., NCI-60 panel) to identify structure-activity trends. For example, derivatives with electron-withdrawing pyrazole substituents show higher antitumor activity (IC₅₀ < 10 μM in leukemia cells) .
- Mechanistic Studies: Use kinase inhibition assays or molecular docking to clarify targets (e.g., VEGFR-2 inhibition for antiangiogenic effects) .
- Data Normalization: Control for batch-to-batch variability in compound purity using HPLC-validated samples .
Advanced: What computational methods predict regioselectivity in cyclization reactions involving this compound?
Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to identify favored pathways (e.g., 5-membered ring formation over 6-membered due to lower ΔG‡) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF stabilizes intermediates via hydrogen bonding) .
- Crystallography: X-ray structures (e.g., CCDC 987654) validate predicted regiochemistry .
Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be reconciled for derivatives?
Answer:
- Dynamic Effects: Account for rotational barriers in sulfonamides (e.g., atropisomerism in ortho-substituted aryl derivatives) via variable-temperature NMR .
- Isotopic Labeling: Use ¹⁵N-labeled amines to distinguish overlapping peaks in heterocyclic systems .
- Cross-Validation: Combine 2D NMR (COSY, HSQC) with IR spectroscopy to resolve ambiguities in functional group assignments .
Advanced: What strategies mitigate decomposition during large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
